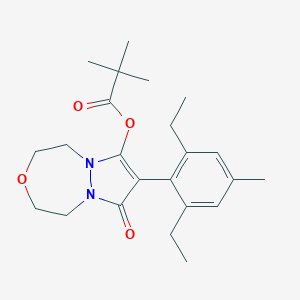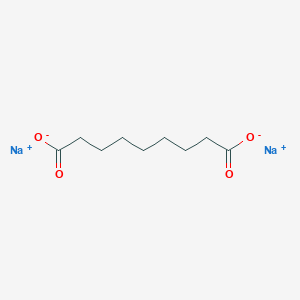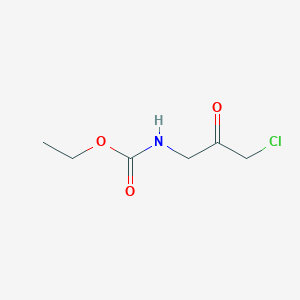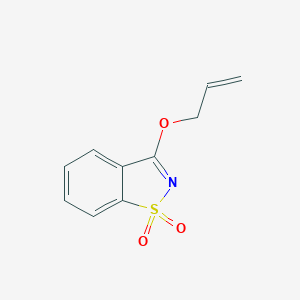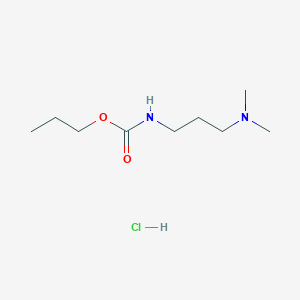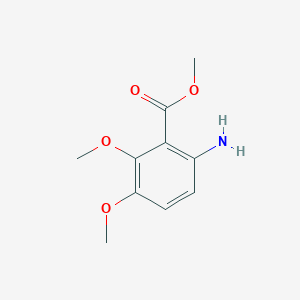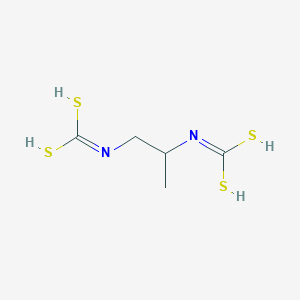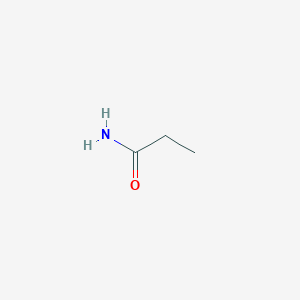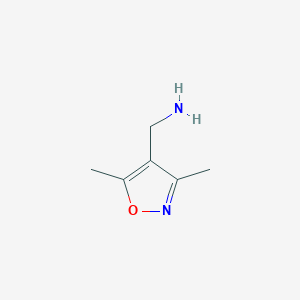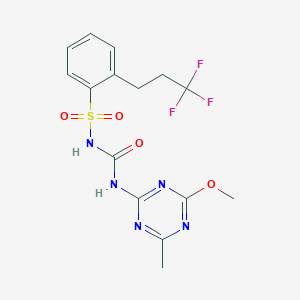
4,5-Difluorobenzo(a)pyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Difluorobenzo(a)pyrene (DFB[a]P) is a polycyclic aromatic hydrocarbon (PAH) that is widely studied due to its carcinogenic properties. It is a potent mutagen and is classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC). DFB[a]P is commonly found in tobacco smoke, diesel exhaust, and other environmental pollutants.
Mecanismo De Acción
DFB[a]P is metabolized in the liver to form reactive intermediates that can bind to DNA and cause mutations. The metabolites of DFB[a]P can also cause oxidative stress and inflammation, which can contribute to carcinogenesis.
Biochemical and Physiological Effects:
DFB[a]P has been shown to cause DNA damage, oxidative stress, and inflammation in various cell types. It has also been shown to induce tumors in animal models. In humans, exposure to DFB[a]P has been associated with an increased risk of lung cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFB[a]P is a useful tool for studying the mechanisms of 4,5-Difluorobenzo(a)pyrene-induced carcinogenesis. However, it is important to note that DFB[a]P is a potent mutagen and carcinogen, and precautions should be taken when handling this compound in the laboratory.
Direcciones Futuras
There are several areas of future research in the field of DFB[a]P. One area of focus is the development of new methods for detecting DFB[a]P in environmental samples. Another area of focus is the development of new therapies for 4,5-Difluorobenzo(a)pyrene-induced cancers. Additionally, more research is needed to understand the mechanisms of DFB[a]P-induced carcinogenesis and to identify potential preventive measures.
Métodos De Síntesis
DFB[a]P can be synthesized through several methods, including the Friedel-Crafts reaction and the Diels-Alder reaction. The Friedel-Crafts reaction involves the reaction of fluorobenzene with benzene in the presence of a Lewis acid catalyst. The Diels-Alder reaction involves the reaction of 1,2,4,5-tetrafluorobenzene with benzyne in the presence of a dienophile.
Aplicaciones Científicas De Investigación
DFB[a]P is widely studied in scientific research due to its carcinogenic properties. It is used as a model compound to study the mechanisms of 4,5-Difluorobenzo(a)pyrene-induced carcinogenesis. DFB[a]P is also used to study the effects of environmental pollutants on human health.
Propiedades
Número CAS |
137197-08-1 |
|---|---|
Nombre del producto |
4,5-Difluorobenzo(a)pyrene |
Fórmula molecular |
C20H10F2 |
Peso molecular |
288.3 g/mol |
Nombre IUPAC |
4,5-difluorobenzo[a]pyrene |
InChI |
InChI=1S/C20H10F2/c21-19-15-7-3-5-11-8-9-14-13-6-2-1-4-12(13)10-16(20(19)22)18(14)17(11)15/h1-10H |
Clave InChI |
LQXHWHJFDOGIIU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C(=C(C5=CC=CC(=C54)C=C3)F)F |
SMILES canónico |
C1=CC=C2C3=C4C(=CC2=C1)C(=C(C5=CC=CC(=C54)C=C3)F)F |
Otros números CAS |
137197-08-1 |
Sinónimos |
4,5-difluorobenzo(a)pyrene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3As,5aR,6aR,6bS)-4-bromo-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole](/img/structure/B166645.png)
